molecular formula C7H8N2O3 B1425719 Methyl 3-amino-2-hydroxypyridine-4-carboxylate CAS No. 1495302-44-7

Methyl 3-amino-2-hydroxypyridine-4-carboxylate

Cat. No. B1425719
M. Wt: 168.15 g/mol
InChI Key: JKAOKDSJUWXJCK-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-hydroxypyridine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It has recently gained attention in various fields of research and industry.


Synthesis Analysis

The synthesis of “Methyl 3-amino-2-hydroxypyridine-4-carboxylate” and its derivatives has been reported in the literature . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1H NMR spectral studies .


Chemical Reactions Analysis

“Methyl 3-amino-2-hydroxypyridine-4-carboxylate” may participate in various chemical reactions. For instance, it is known that a 3-hydroxy-2-methylpyridinecarboxylate dioxygenase enzyme can catalyze a chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate .

Scientific Research Applications

Antibacterial Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyridine derivatives play a vital role in combating multidrug-resistant (MDR) pathogens. Some of the newly synthesized pyridine compounds are found to inhibit multidrug-resistant S. aureus (MRSA) .
  • Methods of Application : The synthesis of these compounds involves various chemical reactions, including cycloaddition .
  • Results : The pyridine scaffold improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1 H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
  • Methods of Application : The synthesis involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF with potassium carbonate, heated to 100 °C under an atmosphere of nitrogen for 21 hours .
  • Results : The synthesis yielded the desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as brown crystals .

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : It is used as a pharmaceutical intermediate .
  • Methods of Application : Specific methods of application or experimental procedures were not provided .
  • Results : Specific results or outcomes were not provided .

Safety And Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

methyl 3-amino-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAOKDSJUWXJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxypyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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